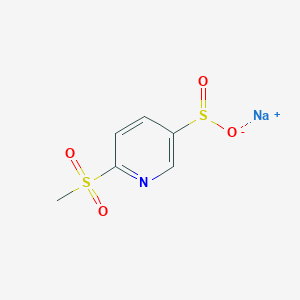
Tetracyclohexyl perylene-3,4,9,10-tetracarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracyclohexyl perylene-3,4,9,10-tetracarboxylate is a derivative of perylene-3,4,9,10-tetracarboxylic acid, a well-known organic compound used in various applications due to its unique structural and electronic properties. This compound is characterized by the presence of four cyclohexyl groups attached to the perylene core, which significantly alters its physical and chemical properties compared to its parent compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetracyclohexyl perylene-3,4,9,10-tetracarboxylate typically involves the esterification of perylene-3,4,9,10-tetracarboxylic acid with cyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of the cyclohexyl groups can be replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), solvent conditions (polar or non-polar).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the cyclohexyl groups.
科学研究应用
Tetracyclohexyl perylene-3,4,9,10-tetracarboxylate has found applications in various scientific research fields due to its unique properties:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a probe in studying molecular interactions and dynamics.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules and processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in imaging agents for diagnostic purposes.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its excellent electronic properties.
作用机制
The mechanism of action of tetracyclohexyl perylene-3,4,9,10-tetracarboxylate is largely dependent on its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in π-π stacking interactions, hydrogen bonding, and electrostatic interactions with various biomolecules and materials. These interactions can influence the compound’s behavior in different environments, such as enhancing its fluorescence properties or facilitating its incorporation into electronic devices.
相似化合物的比较
Perylene-3,4,9,10-tetracarboxylic acid: The parent compound, known for its use in dyes and pigments.
Perylene-3,4,9,10-tetracarboxylic diimide: A derivative used in organic electronics and as a pigment.
Potassium perylene-3,4,9,10-tetracarboxylate: Known for its use in hydrogels and as an electrode material.
Uniqueness: Tetracyclohexyl perylene-3,4,9,10-tetracarboxylate stands out due to the presence of cyclohexyl groups, which impart unique solubility, stability, and electronic properties. These modifications make it particularly suitable for applications requiring enhanced solubility in non-polar solvents and improved stability under various conditions.
属性
CAS 编号 |
136527-23-6 |
|---|---|
分子式 |
C48H52O8 |
分子量 |
756.9 g/mol |
IUPAC 名称 |
tetracyclohexyl perylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C48H52O8/c49-45(53-29-13-5-1-6-14-29)37-25-21-33-35-23-27-39(47(51)55-31-17-9-3-10-18-31)44-40(48(52)56-32-19-11-4-12-20-32)28-24-36(42(35)44)34-22-26-38(43(37)41(33)34)46(50)54-30-15-7-2-8-16-30/h21-32H,1-20H2 |
InChI 键 |
VLTMKCANMFQSIE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)OC(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C(C6=C(C=C5)C(=O)OC7CCCCC7)C(=O)OC8CCCCC8)C(=O)OC9CCCCC9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)

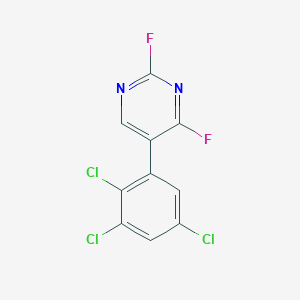
![Ethanone, 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]-](/img/structure/B13112258.png)
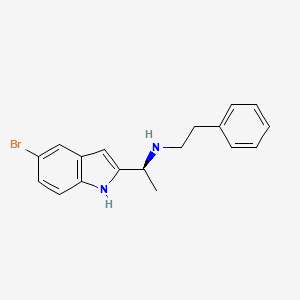
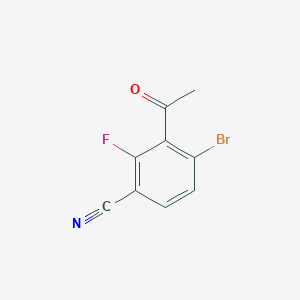

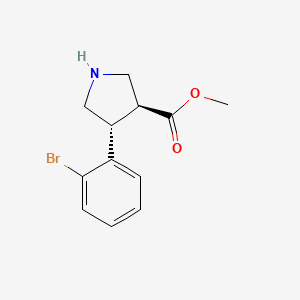

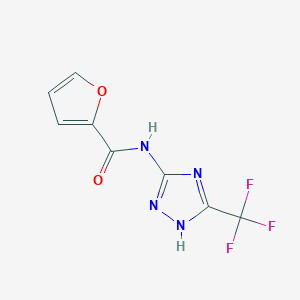
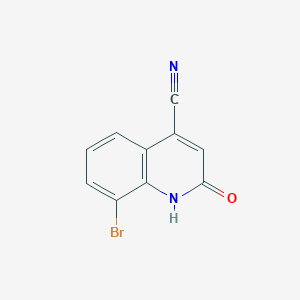

![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13112322.png)
